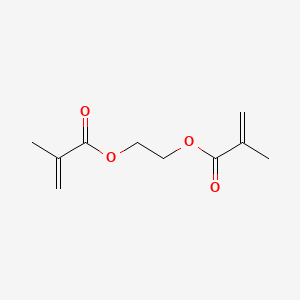

Ethylene glycol dimethacrylate

Description

Ethylene glycol dimethacrylate is a natural product found in Bletilla striata with data available.

Glycol Dimethacrylate is an organic chemical and ester of methacrylic acid. Glycol dimethacrylate is a reactive resin used as a functional monomer and a crosslinking agent in polymer production. Via photopolymerization, this agent is a component of hydrogels, which are used in applications such as scaffolds for tissue engineering or drug delivery carriers. In turn, hydrogel products can be applied to the prevention of thrombosis, post-operative adhesion formations, and as coatings for biosensors.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVZJERGLQHEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25721-76-0, 9051-34-7, 25852-47-5 | |

| Record name | Ethylene glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25721-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026615 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

260, 260 °C | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

101 °C c.c. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble) | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05 | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

97-90-5 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BK5G69305 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °C | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Ethylene glycol dimethacrylate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a difunctional methacrylate (B99206) ester that serves as a crucial crosslinking agent in the synthesis of a wide array of polymeric materials. Its ability to form three-dimensional networks imparts enhanced mechanical strength, thermal stability, and chemical resistance to polymers, making it an invaluable component in fields ranging from dental composites to advanced drug delivery systems. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and polymerization of EGDMA, along with detailed experimental protocols for its use and characterization.

Core Chemical Properties and Structure

EGDMA is a clear, colorless liquid with a characteristic ester-like odor.[1] It is the diester of ethylene glycol and methacrylic acid.[2] The presence of two terminal methacrylate groups allows it to readily undergo polymerization and crosslinking reactions.[1][3]

Structure:

The chemical structure of ethylene glycol dimethacrylate consists of an ethylene glycol core functionalized with two methacrylate groups.

-

Chemical Formula: C₁₀H₁₄O₄[1]

-

IUPAC Name: 2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

The key structural feature is the pair of reactive carbon-carbon double bonds in the methacrylate moieties, which are susceptible to free-radical polymerization.[2]

Quantitative Chemical and Physical Properties

The following table summarizes the key quantitative properties of ethylene glycol dimethacrylate.

| Property | Value | Reference |

| Molecular Weight | 198.22 g/mol | [1] |

| Density | 1.051 g/mL at 25 °C | [4] |

| Boiling Point | 98-100 °C at 5 mmHg | [4] |

| Melting Point | -25 °C | [4] |

| Refractive Index | 1.454 at 20 °C | [4] |

| Flash Point | 104 °C | [4] |

| Solubility in Water | < 5 g/L | [4] |

| Viscosity | 3.5 mPa·s at 20 °C | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, polymerization, and characterization of ethylene glycol dimethacrylate and its derived polymers.

Synthesis of Ethylene Glycol Dimethacrylate

1. Esterification of Ethylene Glycol with Methacrylic Acid

This protocol describes the synthesis of EGDMA via the direct esterification of ethylene glycol with methacrylic acid, a common laboratory-scale method.[3]

Materials:

-

Ethylene glycol (31.0 g, 0.5 mol)

-

Methacrylic acid (94.6 g, 1.1 mol)

-

Sulfuric acid (concentrated, catalyst)

-

Hydroquinone (polymerization inhibitor)

-

5% (w/v) Sodium carbonate solution

-

5% (w/v) Sodium chloride solution

-

Anhydrous magnesium sulfate

-

Toluene (B28343) (for azeotropic removal of water)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add ethylene glycol, methacrylic acid, a catalytic amount of concentrated sulfuric acid, and a small amount of hydroquinone.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it three times with a 5% sodium carbonate solution to neutralize the acidic catalyst and unreacted methacrylic acid.

-

Wash the organic layer twice with a 5% sodium chloride solution and then with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene using a rotary evaporator.

-

The resulting product is crude ethylene glycol dimethacrylate, which can be further purified by vacuum distillation.

2. Transesterification of Methyl Methacrylate with Ethylene Glycol

This method involves the reaction of ethylene glycol with an excess of methyl methacrylate in the presence of a catalyst.[1][5]

Materials:

-

Ethylene glycol (93 g, 1.5 mol)

-

Methyl methacrylate (1200 g, 12 mol)

-

Potassium cyanide (catalyst, 12.9 g)

-

N,N'-diphenyl benzidine (B372746) (inhibitor, 0.65 g)

Equipment:

-

2 L round-bottom flask with a distillation column

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Combine methyl methacrylate, an initial portion of ethylene glycol (20 g), and N,N'-diphenyl benzidine in the round-bottom flask.

-

Add the potassium cyanide catalyst.

-

Heat the mixture to distill off the methanol/methyl methacrylate azeotrope. The head temperature of the column should be maintained at approximately 65 °C.

-

Gradually add the remaining ethylene glycol over 2 hours while continuing to remove the azeotrope.

-

After approximately 4.5 hours, the transesterification is complete.

-

Cool the reaction mixture and filter to remove the potassium cyanide catalyst. Wash the filter cake with a small amount of methyl methacrylate.

-

Concentrate the filtrate using a rotary evaporator at 40 °C under vacuum to remove excess methyl methacrylate, yielding the EGDMA product.

Polymerization of Ethylene Glycol Dimethacrylate

1. Free-Radical Photopolymerization to Form Hydrogels

This protocol details the preparation of EGDMA-based hydrogels using UV-initiated free-radical polymerization, a common technique for creating materials for biomedical applications.[6][7]

Materials:

-

Ethylene glycol dimethacrylate (EGDMA)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA, or Irgacure 2959)

-

Deionized water or other suitable solvent

Equipment:

-

UV light source (e.g., 365 nm)

-

Molds for hydrogel casting (e.g., glass plates with spacers)

-

Vortex mixer or sonicator

Procedure:

-

Prepare a precursor solution by dissolving the desired concentration of EGDMA and photoinitiator (typically 0.1-1.0 wt% relative to the monomer) in the chosen solvent.

-

Thoroughly mix the solution using a vortex mixer or sonicator until the photoinitiator is completely dissolved.

-

Pour the precursor solution into the molds.

-

Expose the solution to UV light for a specified period (e.g., 5-10 minutes) to initiate polymerization and crosslinking. The exposure time will depend on the UV intensity and the concentration of the photoinitiator.

-

After polymerization, carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with deionized water to remove any unreacted monomer and initiator.

Characterization of EGDMA-Based Polymers

1. Swelling Studies

This protocol describes how to determine the swelling behavior of EGDMA hydrogels, which is a critical parameter for applications like drug delivery.[8]

Procedure:

-

Prepare hydrogel samples of known initial dry weight (W_d).

-

Immerse the dried hydrogels in a specific swelling medium (e.g., deionized water, phosphate-buffered saline at a specific pH) at a constant temperature.

-

At regular time intervals, remove the hydrogels from the medium, gently blot the surface with a lint-free wipe to remove excess water, and weigh them (W_s).

-

Continue this process until the hydrogels reach a constant weight, indicating they are fully swollen (equilibrium).

-

Calculate the swelling ratio (SR) at each time point using the following equation: SR (%) = [(W_s - W_d) / W_d] * 100

2. Mechanical Testing: Uniaxial Compression

This protocol outlines a method for evaluating the mechanical properties of EGDMA hydrogels under compression.[9]

Procedure:

-

Prepare cylindrical hydrogel samples with a known diameter and height.

-

Place a sample on the lower platen of a universal testing machine.

-

Apply a compressive load at a constant strain rate.

-

Record the force and displacement data until the hydrogel fractures or a predefined strain is reached.

-

Calculate the compressive stress (σ) and strain (ε) from the recorded data.

-

The compressive modulus can be determined from the initial linear region of the stress-strain curve.

3. Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of EGDMA polymers.[2][10]

Procedure:

-

Place a small, accurately weighed sample of the polymer into a TGA crucible.

-

Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

The TGA instrument records the weight of the sample as a function of temperature.

-

The resulting thermogram can be used to determine the onset of decomposition and the temperature at which maximum weight loss occurs.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving ethylene glycol dimethacrylate.

Applications in Drug Development

EGDMA-based hydrogels are extensively investigated as platforms for controlled drug delivery.[11][12] The crosslinked network can encapsulate therapeutic agents, and the release kinetics can be modulated by altering the crosslink density (i.e., the concentration of EGDMA).[13] For instance, in the development of drug-eluting medical devices or injectable drug depots, the precise control over the polymer network architecture afforded by EGDMA is critical for achieving the desired therapeutic effect.

Safety and Handling

Ethylene glycol dimethacrylate is a skin sensitizer (B1316253) and can cause respiratory irritation.[6][10] It is essential to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[6] It should be stored in a cool, dry place, away from sources of heat and light to prevent premature polymerization.[1] For detailed safety information, always refer to the material safety data sheet (MSDS).[5][6][10]

References

- 1. prepchem.com [prepchem.com]

- 2. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ikm.org.my [ikm.org.my]

- 4. mdpi.com [mdpi.com]

- 5. CN101514158B - Preparation method of ethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. projekter.aau.dk [projekter.aau.dk]

- 10. akjournals.com [akjournals.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. EGDMA- and TRIM-Based Microparticles Imprinted with 5-Fluorouracil for Prolonged Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis and Purification of Ethylene Glycol Dimethacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA), a widely used crosslinking agent in the development of polymers for various applications, including in the pharmaceutical and biomedical fields. This document details established synthesis methodologies, purification protocols, and analytical characterization techniques.

Introduction to Ethylene Glycol Dimethacrylate (EGDMA)

Ethylene Glycol Dimethacrylate (EGDMA) is a diester formed from the condensation of two equivalents of methacrylic acid with one equivalent of ethylene glycol.[1] Its bifunctional nature, containing two polymerizable methacrylate (B99206) groups, allows for the formation of highly crosslinked polymer networks. This property imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polymers. EGDMA is a colorless, viscous liquid with a molecular weight of 198.22 g/mol .[1]

Synthesis of Ethylene Glycol Dimethacrylate

The synthesis of EGDMA is primarily achieved through two main chemical routes: esterification and transesterification.

Esterification of Methacrylic Acid with Ethylene Glycol

This method involves the direct reaction of methacrylic acid with ethylene glycol, typically in the presence of an acid catalyst and a polymerization inhibitor to prevent the premature polymerization of the monomer product.

The overall reaction for the esterification of methacrylic acid with ethylene glycol is as follows:

2 CH₂(CH₃)COOH + HOCH₂CH₂OH ⇌ CH₂(CH₃)COOCH₂CH₂OOC(CH₃)C=CH₂ + 2 H₂O

A representative experimental protocol for the synthesis of EGDMA via esterification is detailed below.[2]

Materials:

-

Methacrylic Acid

-

Ethylene Glycol

-

Sulfuric Acid (catalyst)

-

Hydroquinone (B1673460) (inhibitor)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

5% Sodium Chloride (NaCl) solution

-

Magnesium Sulfate (B86663) (MgSO₄)

-

Distilled Water

Procedure:

-

In a three-necked flask equipped with a condenser and a water remover, combine methacrylic acid and ethylene glycol in a molar ratio of 2.2:1 (e.g., 94.6 g of methacrylic acid and 31.0 g of ethylene glycol).[2]

-

Add a catalytic amount of sulfuric acid (e.g., 0.5% of the total reactant weight) and a polymerization inhibitor such as hydroquinone.[2]

-

Heat the reaction mixture to 110°C under a nitrogen atmosphere.[2]

-

Continuously remove the water formed during the reaction to drive the equilibrium towards the product side.

-

Monitor the reaction progress by determining the acidity index of the reaction mixture at regular intervals. The reaction is considered complete when the acidity index becomes constant.[2]

| Parameter | Value | Reference |

| Molar Ratio (Methacrylic Acid:Ethylene Glycol) | 2.2:1 | [2] |

| Catalyst | Sulfuric Acid (0.5 wt%) | [2] |

| Inhibitor | Hydroquinone | [2] |

| Reaction Temperature | 110°C | [2] |

| Reported Yield | 93.5% | [2] |

Transesterification of a Methacrylic Ester with Ethylene Glycol

An alternative route to EGDMA is the transesterification of a methacrylic acid ester, such as methyl methacrylate (MMA), with ethylene glycol. This reaction is also catalyzed, often by a basic or organometallic catalyst.

The transesterification reaction using methyl methacrylate is shown below:

2 CH₂(CH₃)COOCH₃ + HOCH₂CH₂OH ⇌ CH₂(CH₃)COOCH₂CH₂OOC(CH₃)C=CH₂ + 2 CH₃OH

A protocol based on a patented method using a lithium-based catalyst is described here.[3]

Materials:

-

Methyl Methacrylate (MMA)

-

Ethylene Glycol

-

Lithium Amide (LiNH₂) (catalyst)

-

Lithium Chloride (LiCl) (catalyst)

-

Polymerization Inhibitor (e.g., MEHQ)

Procedure:

-

Combine methyl methacrylate and ethylene glycol in a reaction vessel.

-

Add the catalyst system, which is a combination of lithium amide and lithium chloride.[3]

-

Add a suitable polymerization inhibitor.

-

Heat the reaction mixture under controlled temperature and pressure. The reaction can be carried out over a temperature range of 60°C to 150°C and a pressure range of 200 to 2000 mbar.[3]

-

The methanol (B129727) produced as a byproduct is typically removed by distillation to shift the reaction equilibrium towards the formation of EGDMA.[3]

-

The reaction time can range from 5 to 20 hours, depending on the specific conditions.[3]

| Parameter | Range | Reference |

| Catalyst System | LiNH₂ and LiCl | [3] |

| Reaction Temperature | 60 - 150°C | [3] |

| Reaction Pressure | 200 - 2000 mbar | [3] |

| Reaction Time | 5 - 20 hours | [3] |

Note: While this patent provides ranges for the reaction parameters, a specific yield for a defined set of conditions is not provided. High yields of about 97% have been reported for transesterification reactions of other alcohols with methacrylates using different catalyst systems, but these may not be directly applicable to ethylene glycol.[3]

Purification of Ethylene Glycol Dimethacrylate

Purification of EGDMA is crucial to remove unreacted starting materials, catalysts, byproducts, and polymerization inhibitors, which can interfere with subsequent polymerization processes.

Purification of Synthesized EGDMA

Following synthesis, the crude EGDMA product requires purification to remove catalysts and unreacted reagents.

This protocol is a continuation of the esterification synthesis described in section 2.1.2.[2]

Procedure:

-

After the reaction is complete, cool the reaction mixture.

-

Wash the crude product three times with a 5% sodium carbonate (Na₂CO₃) solution to neutralize the acidic catalyst and any remaining methacrylic acid.[2]

-

Subsequently, wash the organic layer twice with a 5% sodium chloride (NaCl) solution to remove any remaining water-soluble impurities.[2]

-

Perform a final wash with double-distilled water.

-

Dry the washed EGDMA over anhydrous magnesium sulfate (MgSO₄) and then filter.[2]

-

For further purification and removal of any residual solvent, dry the product under reduced pressure at 50°C for 2 hours, or until a constant weight is achieved.[2]

Removal of Polymerization Inhibitors from Commercial EGDMA

Commercially available EGDMA is typically supplied with added polymerization inhibitors, such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), to ensure stability during transport and storage.[4] These inhibitors often need to be removed before use in polymerization reactions. For controlled polymerization techniques like ATRP or RAFT, the removal of inhibitors is essential for better control over the reaction.[5]

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the EGDMA containing the inhibitor in the distillation flask.

-

Heat the flask to a temperature of 60-80°C under a reduced pressure of 30 torr.[6]

-

Collect the purified EGDMA as the distillate.

Procedure:

-

Pack a chromatography column with a suitable adsorbent, such as neutral alumina.

-

Pass the EGDMA containing the inhibitor through the column. The inhibitor will be adsorbed onto the alumina, allowing the purified monomer to be collected.

Characterization of Ethylene Glycol Dimethacrylate

The purity and identity of the synthesized and purified EGDMA can be confirmed using various analytical techniques.

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the EGDMA molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for confirming the chemical structure of EGDMA.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of EGDMA and to identify and quantify any impurities present. A common method for analyzing impurities in glycols is gas chromatography.[7]

Product Specifications

The following table provides typical specifications for commercially available EGDMA, which can serve as a benchmark for synthesized and purified products.

| Property | Specification | Reference(s) |

| Purity | ≥ 98% (GC) | [1][8] |

| Appearance | Clear, colorless to yellowish liquid | [8] |

| Density | 1.051 g/cm³ (at 20°C) | [8] |

| Refractive Index | 1.455 (at 20°C) | [8] |

| Boiling Point | 240°C (at 1013.25 mbar) | [8] |

| Melting Point | -20°C | [8] |

| Viscosity | 3.20 mPa·s (at 20°C) | [8] |

| Flash Point | 110°C | [8] |

| Inhibitor | 100 ± 10 ppm MEHQ | [4][8] |

Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of EGDMA.

EGDMA Synthesis Signaling Pathway (Esterification)

Caption: Key components in the esterification synthesis of EGDMA.

References

- 1. 98%, cross-linking reagent polymerization reactions, methacrylate, 90-110 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 2. ikm.org.my [ikm.org.my]

- 3. US20130172598A1 - Method for producing ethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 4. Ethylene Glycol Dimethacrylate, CAS# 97-90-5, 225 ml | 02678-AB | SPI Supplies [2spi.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. gcms.cz [gcms.cz]

- 8. Ethyleneglycol dimethacrylate EGDMA [dlaxchem.com]

Data Presentation: Physical and Chemical Properties

An In-Depth Technical Guide to Ethylene Glycol Dimethacrylate (EGDMA) Monomer: Core Physical and Chemical Characteristics for Researchers and Drug Development Professionals

Ethylene glycol dimethacrylate (EGDMA) is a difunctional methacrylate (B99206) monomer that serves as a crucial crosslinking agent in the synthesis of a wide array of polymers.[1][2] Its versatility and reactivity make it an indispensable component in numerous applications, particularly within the fields of drug development, dental materials, coatings, and adhesives.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of EGDMA, detailed experimental protocols for its characterization, and visualizations of key processes involving this monomer.

The fundamental physical and chemical properties of EGDMA are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of EGDMA

| Property | Value | References |

| Chemical Formula | C₁₀H₁₄O₄ | [4][5] |

| Molecular Weight | 198.22 g/mol | [2][4] |

| Appearance | Clear, colorless to pale yellow liquid | [2][5] |

| Odor | Slight, characteristic ester-like | [2] |

| Density | 1.051 g/mL at 25 °C | [4] |

| Boiling Point | 98-100 °C at 5 mmHg | [4] |

| Melting Point | -40 °C | [4] |

| Flash Point | 101 °C | [4] |

| Refractive Index | 1.451 - 1.455 at 25°C | [6] |

| Viscosity | 10–20 mPa·s at 25°C | [7] |

| Solubility | Limited solubility in water (<5 g/L); soluble in organic solvents like acetone (B3395972) and ethanol. | [5][6] |

Table 2: Chemical and Reactivity Data

| Property | Value/Description | References |

| CAS Number | 97-90-5 | [6][7] |

| Purity | ≥ 98% | [7] |

| Acid Content | ≤ 0.02% | [7] |

| Moisture Content | ≤ 0.2% | [7] |

| Inhibitor | Typically contains hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization. | [2] |

| Reactivity | Highly reactive under free-radical polymerization conditions. The two methacrylate groups enable the formation of cross-linked polymer networks. | [1][2] |

| Reactivity Ratios (with Methyl Methacrylate - MMA) | r₁ (EGDMA) = 0.6993, r₂ (MMA) = 1.8635 | [1][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of EGDMA.

Determination of Reactivity Ratios of EGDMA with Methyl Methacrylate (MMA) via Infrared (IR) Spectroscopy

This protocol outlines a method to determine the reactivity ratios of EGDMA (M₁) and MMA (M₂) in a copolymerization reaction.[1][4]

Materials:

-

Ethylene glycol dimethacrylate (EGDMA), inhibitor removed

-

Methyl methacrylate (MMA), inhibitor removed

-

2,2'-Azobisisobutyronitrile (AIBN) as an initiator

-

Tetrahydrofuran (THF) as a solvent

-

Methanol

-

Quartz tubes

-

UV radiation source (254 nm)

-

FTIR spectrometer

-

NaCl discs

Procedure:

-

Monomer Purification: Purify EGDMA and MMA by passing them through a column of activated basic alumina (B75360) to remove the inhibitor.

-

Preparation of Monomer Feed Solutions: Prepare a series of monomer feed solutions with varying molar ratios of EGDMA and MMA in THF. Add a constant concentration of AIBN (e.g., 1% by weight of total monomers) to each solution.

-

Polymerization:

-

Place a known volume of each monomer feed solution into a quartz tube.

-

Degas the solutions by several freeze-pump-thaw cycles.

-

Seal the tubes under vacuum.

-

Irradiate the tubes with a UV lamp at a constant temperature to initiate polymerization. Keep the conversion below 10% to ensure the monomer feed composition remains relatively constant.

-

-

Copolymer Isolation:

-

After polymerization, open the tubes and dissolve the contents in chloroform.

-

Precipitate the copolymer by adding the solution dropwise to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Filter the precipitated copolymer and dry it in a vacuum oven at a low temperature until a constant weight is achieved.

-

-

FTIR Analysis:

-

Prepare solutions of the dried copolymers in chloroform at known concentrations.

-

Cast a thin film of each copolymer solution onto a NaCl disc and allow the solvent to evaporate completely.

-

Record the FTIR spectrum of each copolymer film.

-

-

Composition Determination:

-

Identify a characteristic absorption band for one of the monomers that does not overlap with the other. For the EGDMA/MMA system, the carbonyl stretching vibrations can be analyzed.

-

Create a calibration curve by preparing physical mixtures of poly(EGDMA) and poly(MMA) of known compositions and measuring their corresponding peak absorbances.

-

Determine the composition of the synthesized copolymers by comparing their peak absorbances to the calibration curve.

-

-

Calculation of Reactivity Ratios:

Synthesis of EGDMA-Crosslinked Hydrogel for Drug Delivery

This protocol describes the synthesis of a poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogel crosslinked with EGDMA for potential use in controlled drug delivery.[8]

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

Ethylene glycol dimethacrylate (EGDMA)

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

-

Phosphate-buffered saline (PBS)

-

Model drug (e.g., amoxicillin)

-

Glass vials or molds

Procedure:

-

Preparation of Pre-polymerization Solution:

-

In a glass vial, mix HEMA (monomer) and EGDMA (crosslinker) at a desired molar ratio.

-

Add a specific volume of deionized water or PBS to the monomer mixture and stir until a homogeneous solution is obtained.

-

If incorporating a drug, dissolve the model drug in the aqueous phase before mixing with the monomers.

-

-

Initiation of Polymerization:

-

Add APS initiator to the solution and stir to dissolve.

-

Add TEMED accelerator to the solution. The amount of initiator and accelerator will determine the polymerization rate.

-

-

Casting and Curing:

-

Pour the final solution into a mold (e.g., between two glass plates with a spacer for a sheet, or into cylindrical vials).

-

Allow the polymerization to proceed at room temperature or in a controlled temperature environment until a solid hydrogel is formed.

-

-

Purification:

-

Remove the hydrogel from the mold.

-

Immerse the hydrogel in a large volume of deionized water or PBS to wash away any unreacted monomers, initiator, and accelerator. Change the washing solution periodically over 24-48 hours.

-

-

Characterization:

-

The swelling behavior can be studied by immersing a dried, pre-weighed hydrogel sample in PBS at 37°C and measuring its weight at regular intervals.

-

Drug release studies can be performed by placing the drug-loaded hydrogel in a known volume of PBS at 37°C and measuring the concentration of the released drug in the solution over time using a suitable analytical technique (e.g., UV-Vis spectroscopy).

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes involving EGDMA.

Diagram 1: Free Radical Polymerization of EGDMA

This diagram illustrates the fundamental steps of initiation, propagation, and crosslinking in the free-radical polymerization of EGDMA.

Caption: Free radical polymerization and crosslinking of EGDMA monomer.

Diagram 2: Experimental Workflow for EGDMA-Based Hydrogel Drug Delivery Study

This diagram outlines the key steps in the synthesis, characterization, and evaluation of an EGDMA-crosslinked hydrogel for a drug delivery application.

Caption: Workflow for hydrogel synthesis and drug release analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of pH/temperature smart response hydrogels P(DEA-AMPS-EGDMA) for controlled release of 5-fluorouracil | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Free-Radical Polymerization of Ethylene Glycol Dimethacrylate (EGDMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free-radical polymerization of Ethylene Glycol Dimethacrylate (EGDMA), a crucial crosslinking agent in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. This document details the core mechanistic principles, presents quantitative data, outlines experimental protocols, and provides visual representations of the key processes.

Core Mechanism of EGDMA Free-Radical Polymerization

The free-radical polymerization of EGDMA, a dimethacrylate monomer, proceeds via a chain reaction mechanism involving three primary stages: initiation, propagation, and termination. Due to the presence of two vinyl groups, EGDMA acts as a crosslinker, leading to the formation of a three-dimensional polymer network. A key characteristic of this process is the autoacceleration phenomenon known as the gel effect or Trommsdorff-Norrish effect.

1.1. Initiation: The process is initiated by the generation of free radicals from an initiator molecule, which can be induced by heat or light. Common initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). The initiator radical then attacks the vinyl group of an EGDMA monomer, forming an active monomer radical.[1]

1.2. Propagation: The newly formed monomer radical rapidly adds to other EGDMA monomers, propagating the polymer chain. As EGDMA is a difunctional monomer, the growing polymer chain contains pendant vinyl groups that can also react with other growing chains or initiator radicals. This leads to the formation of crosslinks and the development of a network structure.

1.3. Termination: The growth of polymer chains is terminated by the combination or disproportionation of two growing radical chains. In combination, two macroradicals join to form a single, longer polymer chain. In disproportionation, a hydrogen atom is transferred from one macroradical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

1.4. The Gel Effect (Trommsdorff-Norrish Effect): A significant feature of EGDMA polymerization is the pronounced gel effect. As the polymerization proceeds and a crosslinked network forms, the viscosity of the system increases dramatically. This increased viscosity severely restricts the mobility of the large polymer radicals, making it difficult for them to diffuse and terminate. However, the smaller, more mobile monomer molecules can still diffuse to the active radical sites.[2] Consequently, the termination rate decreases significantly while the propagation rate remains relatively high, leading to a rapid increase in the overall polymerization rate, a phenomenon known as autoacceleration.[3] This effect is observed to occur almost immediately at the start of the reaction in the homopolymerization of EGDMA.[3]

Quantitative Data on EGDMA Polymerization

The kinetics and outcome of EGDMA polymerization are highly dependent on various experimental parameters. The following tables summarize quantitative data from cited literature to illustrate these relationships.

Table 1: Effect of EGDMA Concentration on Polymerization Kinetics of HEMA/EGDMA Copolymerization

| EGDMA Concentration (mol%) | Time to Onset of Gel Effect | Maximum Reaction Rate (Arbitrary Units) | Reference |

| 0 | Decreases with increasing EGDMA | Increases with increasing EGDMA | [3] |

| 1 | Decreases with increasing EGDMA | Increases with increasing EGDMA | [3] |

| 2 | Decreases with increasing EGDMA | Increases with increasing EGDMA | [3] |

Table 2: Effect of Initiator (AIBN) Concentration on EGDMA Homopolymerization

| Initiator Concentration | Effect on Reaction Rate | Effect on Time to Onset of Autoacceleration | Reference |

| Increasing Concentration | Increases | Decreases | [3] |

Table 3: Reactivity Ratios for Copolymerization of EGDMA (M1) with Methyl Methacrylate (MMA) (M2)

| r1 (EGDMA) | r2 (MMA) | Polymerization System | Reference |

| 0.6993 | 1.8635 | UV-initiated copolymerization in THF | [4] |

Note: r1 < 1 and r2 > 1 indicates that the EGDMA radical prefers to add MMA, and the MMA radical prefers to add another MMA monomer.

Table 4: Monomer Conversion Data for EGDMA Homopolymerization

| Time (h) | Monomer Conversion (%) | Polymerization Conditions | Reference |

| 1 | ~20 | CoBF (0.049 mol%), V-601 initiator, dichloroethane, 70°C | [5] |

| 2 | ~45 | CoBF (0.049 mol%), V-601 initiator, dichloroethane, 70°C | [5] |

| 4 | ~80 | CoBF (0.049 mol%), V-601 initiator, dichloroethane, 70°C | [5] |

| 8 | 93 | CoBF (0.049 mol%), V-601 initiator, dichloroethane, 70°C | [5] |

Table 5: Properties of Poly(EGDMA)-based Hydrogels

| Property | Value | Polymer System | Reference |

| Gel Fraction | Increases with increasing crosslinker concentration | PEGMA/PEGDMA hydrogels | [6] |

| Swelling Ratio | Decreases with increasing crosslinker concentration | PEGMA/PEGDMA hydrogels | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide generalized protocols for the bulk and solution free-radical polymerization of EGDMA.

3.1. Materials and Purification:

-

Monomer: Ethylene glycol dimethacrylate (EGDMA) is typically obtained with an inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ) to prevent premature polymerization. The inhibitor can be removed by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., magnesium sulfate), and distillation under reduced pressure.[4]

-

Initiator: AIBN can be purified by recrystallization from a suitable solvent like methanol. BPO can be used as received or recrystallized.

-

Solvent: For solution polymerization, the solvent should be chosen based on the desired solubility of the monomer and resulting polymer. Tetrahydrofuran (THF) and dichloroethane are commonly used. Solvents should be of high purity and dried if necessary.

3.2. Protocol for Bulk Free-Radical Polymerization of EGDMA:

-

Preparation: In a reaction vessel (e.g., a sealed ampoule or a reactor with an inert atmosphere), add the purified EGDMA monomer.

-

Initiator Addition: Add the desired amount of initiator (e.g., 0.1-1.0 wt% AIBN or BPO) to the monomer and dissolve completely.

-

Degassing: To remove dissolved oxygen, which can inhibit polymerization, the mixture should be thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the mixture for an extended period.

-

Polymerization: Seal the reaction vessel and place it in a temperature-controlled bath or oven set to the desired reaction temperature (e.g., 60-80 °C for thermal initiators). The polymerization time will vary depending on the temperature, initiator concentration, and desired conversion.

-

Isolation and Purification: After the desired reaction time, cool the reaction vessel to stop the polymerization. The resulting solid polymer can be crushed and purified by washing with a non-solvent (e.g., methanol) to remove any unreacted monomer and initiator. The purified polymer is then dried under vacuum to a constant weight.

3.3. Protocol for Solution Free-Radical Polymerization of EGDMA:

-

Preparation: In a reaction flask equipped with a condenser, magnetic stirrer, and an inlet for inert gas, add the desired solvent.

-

Monomer and Initiator Addition: Add the purified EGDMA monomer and the initiator to the solvent. The concentrations will depend on the specific experimental design.

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture to the desired temperature while stirring under a continuous inert gas flow. Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion (e.g., by gravimetry, spectroscopy, or chromatography).

-

Precipitation and Purification: Once the desired conversion is reached, cool the reaction mixture. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a suitable temperature until a constant weight is achieved.

Visualizations of Mechanisms and Workflows

Graphical representations are invaluable for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the EGDMA polymerization mechanism and a typical experimental workflow.

Caption: Mechanism of EGDMA free-radical polymerization.

Caption: General experimental workflow for EGDMA polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. Synthesis of Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ethylene Glycol Dimethacrylate (EGDMA): A Comprehensive Technical Guide

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA), a widely used crosslinking agent in polymer synthesis. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, experimental applications, and biological interactions, including its role in inducing cellular stress pathways.

Core Chemical and Physical Properties

Ethylene Glycol Dimethacrylate, commonly known as EGDMA, is a diester formed from the condensation of methacrylic acid and ethylene glycol.[1] It is a colorless, viscous liquid utilized extensively in the production of polymers for dental materials, coatings, and drug delivery systems.[2][3]

| Property | Value | Reference |

| CAS Number | 97-90-5 | [4] |

| Molecular Weight | 198.22 g/mol | [4] |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Density | 1.051 g/mL | [1] |

| Boiling Point | 98-100 °C at 5 mmHg | [5] |

| Melting Point | -40 °C | [1] |

Experimental Protocols and Applications

EGDMA's bifunctional nature, containing two methacrylate (B99206) groups, allows it to form highly crosslinked polymer networks. This property is harnessed in various scientific and industrial applications.

Synthesis of EGDMA-Based Polymers

Objective: To synthesize a terpolymer of poly(acrylonitrile-co-EGDMA-co-vinylbenzyl chloride) for potential use as a sorbent for pharmaceuticals.

Methodology:

-

Acrylonitrile (AN), Ethylene Glycol Dimethacrylate (EGDMA), and vinylbenzyl chloride (VBC) are used as monomers.

-

Benzoyl peroxide (BPO) is utilized as the initiator.

-

The polymerization is carried out via a precipitation polymerization method.

-

The monomer mixture is dissolved in a suitable solvent, such as acetonitrile.

-

The solution is purged with nitrogen to remove oxygen, which can inhibit free-radical polymerization.

-

The reaction is initiated by heating the mixture to a specific temperature (e.g., 60°C) for a designated period (e.g., 96 hours).

-

The resulting polymer particles are then filtered, washed with various solvents (acetonitrile, toluene, methanol, and acetone), and dried in a vacuum oven.[2]

Experimental Workflow for EGDMA-Based Terpolymer Synthesis

Caption: Workflow for the synthesis of an EGDMA-based terpolymer.

EGDMA in Drug Delivery Systems

EGDMA is a critical component in the fabrication of hydrogels for controlled drug release. The degree of crosslinking, controlled by the concentration of EGDMA, influences the swelling behavior and, consequently, the drug release kinetics of the hydrogel.[3]

Objective: To prepare a pH-sensitive hydrogel for the controlled delivery of a model drug.

Methodology:

-

A solution of a primary polymer (e.g., polyvinylpyrrolidone/acrylic acid) is prepared.

-

EGDMA is added as the crosslinking agent, and a free-radical initiator (e.g., benzoyl peroxide) is introduced.

-

The solution is polymerized to form a crosslinked hydrogel network.

-

The hydrogel is then loaded with a drug, and the release profile is studied under different pH conditions to assess its pH-sensitive release characteristics.[3]

Cellular and Molecular Interactions

While polymeric forms of EGDMA are generally considered biocompatible, residual monomers can leach out and exert cytotoxic and genotoxic effects on cells.

Induction of Reactive Oxygen Species (ROS)

Studies on human gingival fibroblasts have shown that EGDMA can lead to an increase in intracellular Reactive Oxygen Species (ROS).[4] This oxidative stress is a key mechanism behind its observed toxicity.

The overproduction of ROS can damage cellular components, including DNA, leading to apoptosis (programmed cell death) and cell cycle arrest.[2][4]

Signaling Pathway of EGDMA-Induced Cellular Stress

Caption: The proposed signaling pathway of EGDMA-induced cellular stress.

Cytotoxicity Assessment

Objective: To evaluate the cytotoxic effects of EGDMA on a cell line.

Methodology (MTT Assay):

-

Cells (e.g., human gingival fibroblasts) are cultured in a 96-well plate.

-

The cells are exposed to varying concentrations of EGDMA for a specified duration (e.g., 24 hours).

-

After exposure, the culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).

-

A decrease in absorbance in EGDMA-treated cells compared to control cells indicates reduced cell viability and a cytotoxic effect.[4]

Conclusion

EGDMA is a versatile and indispensable crosslinking monomer in polymer science, with significant applications in biomaterials and drug delivery. However, its potential for cytotoxicity, mediated through the induction of oxidative stress, necessitates careful consideration in the design and application of EGDMA-based materials, particularly in biomedical contexts. Further research into minimizing residual monomer content and understanding its long-term biological effects is crucial for the continued safe and effective use of this important chemical.

References

- 1. Ethylene glycol dimethacrylate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethylene glycol dimethacrylate and diethylene glycol dimethacrylate exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of Ethylene Glycol Dimethacrylate (EGDMA)

Abstract

Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a crucial crosslinking agent used extensively in the synthesis of polymers for biomedical, dental, and industrial applications. A thorough characterization of its chemical structure and purity is paramount for ensuring the quality and performance of the final polymeric materials. This technical guide provides an in-depth overview of two primary spectroscopic techniques for the analysis of EGDMA: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. It includes detailed experimental protocols, data interpretation guidelines, and a summary of characteristic spectral data to serve as a comprehensive resource for professionals in research and development.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within a molecule. For EGDMA, FTIR is instrumental in confirming the presence of key groups such as the ester carbonyl (C=O), vinyl (C=C), and ether (C-O-C) linkages, and for monitoring its polymerization by observing the disappearance of the vinyl group peak.

Experimental Protocol: FTIR Analysis

A standard protocol for analyzing liquid EGDMA monomer using an Attenuated Total Reflectance (ATR) accessory is provided below.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

A single-reflection Attenuated Total Reflectance (ATR) accessory, typically with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

-

Sample Application: Place a single drop of liquid EGDMA directly onto the ATR crystal surface, ensuring it is fully covered.

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the parameters outlined below.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Typical Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹[1]

-

Number of Scans: 16-32 scans are co-added to enhance the signal-to-noise ratio[1].

-

Data Processing: The final spectrum is generated by automatically ratioing the sample spectrum against the collected background spectrum.

For solid poly(EGDMA), the KBr pellet method can be used. This involves grinding a small amount of the polymer with dry potassium bromide and pressing the mixture into a thin, transparent pellet for analysis[2].

Interpretation of the EGDMA FTIR Spectrum

The FTIR spectrum of EGDMA displays several characteristic absorption bands that correspond to specific molecular vibrations. The disappearance of the C=C stretching vibration is a key indicator of successful polymerization[3].

Table 1: Characteristic FTIR Absorption Bands for Ethylene Glycol Dimethacrylate (EGDMA)

| Wavenumber (cm⁻¹) | Vibrational Mode | Description | References |

| 2959 - 2990 | C-H Stretch | Stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups. | [4][5] |

| 1716 - 1727 | C=O Stretch | A strong, intense band corresponding to the carbonyl group of the ester functionality. | [3][4][6][7][8] |

| 1633 - 1637 | C=C Stretch | A characteristic band for the vinyl group, which diminishes or disappears upon polymerization. | [3][4][6][9] |

| 1455 | C-H Bend | Bending vibration (scissoring) of the -CH₂- and -CH₃ groups. | [5] |

| 1291 - 1295 | C-O Stretch | Asymmetric stretching of the C-O bond in the ester group. | [6][7] |

| 1145 - 1161 | C-O-C Stretch | Symmetric and asymmetric stretching vibrations of the ether and ester C-O-C linkages. | [3][6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For EGDMA, ¹H (proton) and ¹³C NMR are used to provide an unambiguous structural confirmation and to quantify purity.

Experimental Protocol: NMR Analysis

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of EGDMA.

Instrumentation:

-

An NMR spectrometer (e.g., 400 MHz or higher for ¹H).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the EGDMA sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Typical ¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Acquisition Time: 2-4 seconds.

Typical ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)[1].

-

Relaxation Delay: 2-10 seconds (longer delays may be required for quaternary carbons)[1].

-

Number of Scans: 1024 or higher to achieve a good signal-to-noise ratio.

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Interpretation of the EGDMA NMR Spectra

The symmetry of the EGDMA molecule simplifies its NMR spectra. The proton NMR spectrum shows four distinct signals, while the carbon NMR shows five signals, each corresponding to a unique chemical environment.

Table 2: ¹H NMR Spectroscopic Data for Ethylene Glycol Dimethacrylate (EGDMA)

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Description | References |

| ~6.1 | Singlet (s) | =CH₂ (a) | One of the two vinyl protons, typically the one cis to the ester group. | [10][11] |

| ~5.5 | Singlet (s) | =CH₂ (b) | The second vinyl proton, trans to the ester group. | [10][11] |

| ~4.3 | Singlet (s) | -O-CH₂-CH₂-O- | The four equivalent methylene protons of the ethylene glycol bridge. | [12] |

| ~1.9 | Singlet (s) | -CH₃ | The six equivalent protons of the two methyl groups. | [10][13] |

Table 3: ¹³C NMR Spectroscopic Data for Ethylene Glycol Dimethacrylate (EGDMA)

| Chemical Shift (δ, ppm) | Carbon Assignment | Description | References |

| ~167.0 | C=O | Carbonyl carbon of the ester group. | [13] |

| ~135.8 | -C(CH₃)= | Quaternary vinylic carbon attached to the methyl group. | [13] |

| ~126.1 | =CH₂ | Vinylic methylene carbon. | [13] |

| ~62.8 | -OCH₂- | Methylene carbon of the ethylene glycol bridge. | [13] |

| ~18.1 | -CH₃ | Methyl group carbon. | [13][14] |

Visualization of Analytical Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the analytical process and the fundamental relationship between molecular structure and spectroscopic output.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Proton nuclear magnetic resonance spectroscopic detection and determination of ethylene glycol dimethacrylate as a contaminant of methyl methacrylate raw material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. (1)H and (13)C NMR chemical shifts of methacrylate molecules associated with DMPC and/or DPPC liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biocompatibility and Cytotoxicity of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) for In Vitro Studies

This technical guide provides a comprehensive overview of the in vitro biocompatibility and cytotoxicity of ethylene glycol dimethacrylate (EGDMA), a common cross-linking monomer used in the fabrication of polymers for dental and biomedical applications. While polymerized EGDMA is generally considered biocompatible, the residual monomer can leach out and cause adverse cellular effects.[1][2] This guide synthesizes current knowledge on the cytotoxic mechanisms of EGDMA, presents available quantitative data, and offers detailed experimental protocols for its evaluation.

Core Concepts: Biocompatibility and Cytotoxicity of EGDMA

EGDMA's biocompatibility is highly dependent on its polymerization state. Pre-polymerized EGDMA generally exhibits high cell viability.[2] However, the unpolymerized monomer of EGDMA has been shown to exhibit cytotoxic and genotoxic effects.[1][2] The primary mechanism of EGDMA-induced cytotoxicity in vitro is the induction of intracellular reactive oxygen species (ROS).[1][2] This oxidative stress leads to a cascade of detrimental cellular events, including DNA damage, apoptosis (programmed cell death), and cell cycle arrest.[1][2]

Key findings from in vitro studies on human gingival fibroblasts (HGFs) include:

-

Reduced Cell Viability: EGDMA decreases the viability of HGFs in a concentration-dependent manner.[1][2]

-

Induction of Apoptosis: The monomer triggers apoptosis, contributing to cell death.[1][2]

-

Cell Cycle Arrest: EGDMA causes an arrest in the G1/G0 phase of the cell cycle, inhibiting cell proliferation.[1][2]

-

Genotoxicity: EGDMA induces DNA damage, which cells may not be able to efficiently repair.[1][2]

Quantitative Data on EGDMA Cytotoxicity

The following tables summarize the quantitative effects of EGDMA on human gingival fibroblasts (HGFs) as reported in the literature.

Table 1: Effect of EGDMA on Cell Viability of Human Gingival Fibroblasts

| EGDMA Concentration (mM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 0.5 | Data Unavailable |

| 1.0 | Data Unavailable |

| 2.0 | Data Unavailable |

| 5.0 | Significant Decrease |

Note: Specific percentage values for cell viability at different EGDMA concentrations from the primary literature were not available in the searched resources. The trend indicates a dose-dependent decrease.

Table 2: Genotoxic and Cell Cycle Effects of EGDMA on Human Gingival Fibroblasts

| Endpoint | EGDMA Concentration (mM) | Observation |

| DNA Damage (Comet Assay) | Not Specified | Increased DNA damage |

| Apoptosis | Not Specified | Increased apoptosis |

| Cell Cycle Arrest | Not Specified | Arrest in G1/G0 phase |

Signaling Pathways

The cytotoxic effects of EGDMA are primarily mediated by the induction of oxidative stress. The overproduction of ROS disrupts cellular homeostasis and activates signaling pathways leading to apoptosis and cell cycle arrest.

Caption: Proposed signaling pathway for EGDMA-induced cytotoxicity.

Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments used to evaluate the biocompatibility and cytotoxicity of EGDMA.